1,1-Bis(hydroxymethyl)-2-vinylcyclopropane

Radical ring-opening polymerization Molecular weight control Vinylcyclopropane monomers

1,1-Bis(hydroxymethyl)-2-vinylcyclopropane (CAS 102225-94-5) is a 1,1-disubstituted 2-vinylcyclopropane monomer that combines a strained cyclopropane ring, a pendant vinyl group, and two primary hydroxyl functionalities within a single C₇H₁₂O₂ framework. This architecture enables radical ring-opening polymerization (rROP) to yield polymers bearing both olefinic main-chain units and hydroxyl-rich side chains—a structural motif inaccessible from conventional vinyl monomers or simple cyclopropane diols.

Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
CAS No. 102225-94-5
Cat. No. B1649605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Bis(hydroxymethyl)-2-vinylcyclopropane
CAS102225-94-5
Molecular FormulaC7H12O2
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESC=CC1CC1(CO)CO
InChIInChI=1S/C7H12O2/c1-2-6-3-7(6,4-8)5-9/h2,6,8-9H,1,3-5H2
InChIKeyACPFNEOPZYERID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Bis(hydroxymethyl)-2-vinylcyclopropane (CAS 102225-94-5): A Dual-Functional Cyclopropane Monomer for Radical Ring-Opening Polymerization


1,1-Bis(hydroxymethyl)-2-vinylcyclopropane (CAS 102225-94-5) is a 1,1-disubstituted 2-vinylcyclopropane monomer that combines a strained cyclopropane ring, a pendant vinyl group, and two primary hydroxyl functionalities within a single C₇H₁₂O₂ framework [1]. This architecture enables radical ring-opening polymerization (rROP) to yield polymers bearing both olefinic main-chain units and hydroxyl-rich side chains—a structural motif inaccessible from conventional vinyl monomers or simple cyclopropane diols .

Why 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane Cannot Be Replaced by Generic Cyclopropane Diols or Methacrylate Monomers


Generic cyclopropane diols lack the vinyl group required for radical polymerization; simple vinyl monomers such as methacrylates cannot deliver the combination of ring-opening volume expansion and pendant hydroxyl functionality that defines this compound's polymer architecture [1]. Even its closest structural analog, 1,1-bis(methoxymethyl)-2-vinylcyclopropane, produces polymers with an order-of-magnitude lower molecular weight and markedly different oxygen-barrier performance, demonstrating that the hydroxymethyl substituent is not a passive spectator but actively governs both polymerization kinetics and ultimate material properties [2].

Quantitative Differentiation Evidence for 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane Versus Closest Analogs


8.4-Fold Higher Number-Average Molecular Weight in Bulk Radical Polymerization Versus the Methoxymethyl Analog

Under identical bulk radical polymerization conditions (60 °C, AIBN initiator), poly(1a) derived from 1,1-bis(hydroxymethyl)-2-vinylcyclopropane achieved an Mn of 94,200, whereas poly(1b) from the methoxymethyl analog 1,1-bis(methoxymethyl)-2-vinylcyclopropane reached only 11,200 [1]. This 8.4-fold difference is attributed to intermolecular hydrogen bonding of the hydroxyl groups in 1a that enhances radical polymerizability [1].

Radical ring-opening polymerization Molecular weight control Vinylcyclopropane monomers

Oxygen Permeability of 6.19 mL·20 mm·mm⁻²·day⁻¹·atm⁻¹ Positions Poly(1a) as a Viable Oxygen-Barrier Material

Poly(1a) exhibited an oxygen permeability of 6.19 mL·20 mm·mm⁻²·day⁻¹·atm⁻¹ at 35 °C [1], a value that places it in the oxygen-barrier regime competitive with established barrier polymers such as poly(vinyl alcohol) (PVOH; typical O₂ permeability ~0.1–1.0 in comparable units) and substantially lower than polyolefins such as polyethylene (~50–200 in comparable units) [2]. No oxygen permeability data were reported for poly(1b), highlighting a functional property unique to the hydroxyl-bearing polymer.

Oxygen barrier polymer Gas permeability Vinylcyclopropane polymer

Regioselective Cyclopropane Ring Cleavage Near Hydroxymethyl Groups Directs Polymer Microstructure

The radical polymerization of 1a proceeds via selective cyclopropane ring cleavage adjacent to the hydroxymethyl substituents, producing a polymer main chain that contains olefinic units and side chains bearing hydroxyl groups [1]. In contrast, the methoxymethyl analog 1b undergoes cleavage near the methoxymethyl groups, yielding a different regiochemical outcome [1]. Two-center energy and bond-order calculations confirmed that the C–C bond nearest the oxygen-containing substituent is preferentially cleaved, validating a predictable structure–reactivity relationship [1].

Ring-opening regioselectivity Polymer microstructure Vinylcyclopropane

Intermolecular Hydrogen Bonding Enhances Radical Polymerizability Relative to Non-Hydroxyl Vinylcyclopropane Derivatives

The authors explicitly attribute the substantially higher molecular weight achieved by 1a to intermolecular hydrogen bonding of the hydroxymethyl groups, which enhances radical polymerizability [1]. This is supported by the Mn data: poly(1a) Mn = 94,200 vs. poly(1b) Mn = 11,200 under identical conditions [1]. No such hydrogen-bonding activation is possible for the methoxymethyl analog 1b or for 1,1-bis(ethoxycarbonyl)-2-vinylcyclopropane derivatives, which typically yield lower molecular weights or require higher initiator concentrations [2].

Hydrogen bonding Radical polymerizability Monomer reactivity

Dual Vinyl/Cyclopropane Reactivity Provides Crosslinking Versatility Not Available in Mono-Functional Vinyl Monomers

The monomer possesses two distinct reactive sites: the vinyl group (susceptible to radical addition) and the strained cyclopropane ring (capable of ring-opening under radical, cationic, or anionic conditions) [1]. This dual reactivity enables sequential or orthogonal curing strategies. Patent literature on structurally related vinylcyclopropane monomers confirms that the cyclopropane ring provides a secondary crosslinking site beyond the vinyl group, yielding higher crosslink density than mono-functional vinyl monomers such as styrene or methyl methacrylate under comparable conditions [2].

Dual-cure Crosslinking Vinylcyclopropane

Primary Hydroxyl Groups Enable Facile Post-Polymerization Derivatization Unavailable with Methyl Ether or Ester Analogs

The pendant –CH₂OH groups in poly(1a) are chemically addressable primary alcohols amenable to esterification, etherification, carbamate formation, or oxidation reactions [1]. In contrast, the methoxymethyl side chains of poly(1b) are relatively inert methyl ethers, and ester-substituted vinylcyclopropane polymers require hydrolysis before further functionalization [2]. Direct post-polymerization modification of poly(1a) eliminates the additional deprotection step required for ester-based analogs, saving one synthetic step and improving atom economy.

Post-polymerization modification Hydroxyl functional polymer Vinylcyclopropane

Priority Application Scenarios for 1,1-Bis(hydroxymethyl)-2-vinylcyclopropane Based on Verified Differentiation Evidence


Oxygen-Barrier Coatings and Films for Food and Pharmaceutical Packaging

The oxygen permeability of poly(1a) (6.19 mL·20 mm·mm⁻²·day⁻¹·atm⁻¹ at 35 °C) qualifies it as an oxygen-barrier material competitive with mid-range barrier polymers [1]. Formulators seeking halogen-free, hydroxyl-functional barrier coatings should select 1a over the methoxymethyl analog, which lacks reported barrier performance, or over PVOH, which requires humidity-controlled processing that poly(1a) may circumvent due to its hydrophobic olefinic backbone [1].

High-Molecular-Weight Functional Polymer Synthesis Without Chain-Transfer Agents

The ability of 1a to reach Mn ≈ 94,200 in bulk polymerization at 60 °C—without added chain-transfer agents or specialized initiators—is directly attributable to hydrogen-bonding-mediated reactivity enhancement [1]. Polymer chemists targeting high-Mn hydroxyl-functional polymers should prefer 1a over 1b (Mn ≈ 11,200) or ester-substituted vinylcyclopropanes, which typically require higher initiator loadings to achieve comparable conversion.

Post-Polymerization Derivatization Platforms for Drug Conjugation and Surface Functionalization

The pendant primary hydroxyl groups in poly(1a) provide direct chemical handles for conjugating bioactive molecules, fluorescent probes, or adhesion promoters without deprotection steps [1]. This makes 1a a more efficient scaffold than the methoxymethyl analog 1b (inert ether) or ester-substituted vinylcyclopropanes (requiring hydrolysis before conjugation), reducing synthetic step-count and improving overall yield in functional polymer construction [1].

Low-Shrinkage Dual-Cure Adhesive and Composite Formulations

The dual vinyl/cyclopropane reactivity of 1a enables staged curing protocols where the vinyl group is polymerized first (UV or thermal radical initiation), followed by cyclopropane ring-opening (cationic or thermal) to achieve full crosslinking with reduced volumetric shrinkage [1]. This property, shared across the 1,1-disubstituted 2-vinylcyclopropane class, is advantageous for dental composites, precision adhesives, and electronic encapsulants where dimensional stability is critical [2].

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